molecular formula C13H26N2O B13078649 2-amino-N-cycloheptyl-N-methylpentanamide

2-amino-N-cycloheptyl-N-methylpentanamide

Cat. No.: B13078649
M. Wt: 226.36 g/mol
InChI Key: QHNJRISKEUOURJ-UHFFFAOYSA-N
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Description

2-amino-N-cycloheptyl-N-methylpentanamide is a chemical compound with the molecular formula C13H26N2O It is known for its unique structure, which includes a cycloheptyl ring and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cycloheptyl-N-methylpentanamide typically involves the reaction of cycloheptylamine with N-methylpentanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cycloheptyl-N-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-amino-N-cycloheptyl-N-methylpentanamide has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-cycloheptyl-N-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-amino-N-cycloheptyl-N-methylpentanamide can be compared with other similar compounds, such as:

    2-amino-N-cyclohexyl-N-methylpentanamide: This compound has a cyclohexyl ring instead of a cycloheptyl ring.

    2-amino-N-cyclooctyl-N-methylpentanamide: This compound has a cyclooctyl ring instead of a cycloheptyl ring.

The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties.

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

2-amino-N-cycloheptyl-N-methylpentanamide

InChI

InChI=1S/C13H26N2O/c1-3-8-12(14)13(16)15(2)11-9-6-4-5-7-10-11/h11-12H,3-10,14H2,1-2H3

InChI Key

QHNJRISKEUOURJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N(C)C1CCCCCC1)N

Origin of Product

United States

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